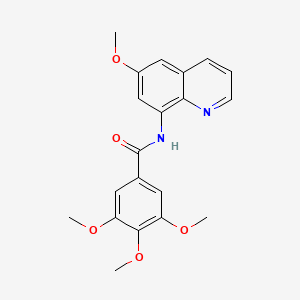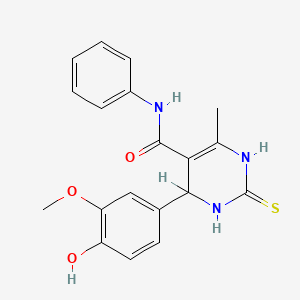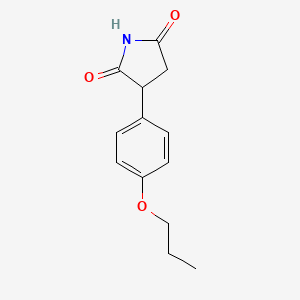
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as COPP, is a chemical compound that has been extensively researched due to its potential applications in various fields. COPP is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of 4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can lead to apoptosis in cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels. In addition, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. Furthermore, this compound has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and bacteria, as well as its ability to inhibit enzyme activity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be considered when designing experiments using this compound.
Future Directions
There are several future directions for research on 4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, including the investigation of its potential applications in drug development, the optimization of its synthesis methods, and the elucidation of its mechanism of action. Furthermore, the development of novel derivatives of this compound with improved solubility and reduced toxicity is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its potential as a therapeutic agent.
Synthesis Methods
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide can be synthesized using various methods, including the reaction of 4-chlorobenzohydrazide with acetylacetone and benzaldehyde, as well as the reaction of 4-chlorobenzohydrazide with chalcone. These methods have been optimized to obtain high yields of this compound with good purity. The synthesis of this compound has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-chloro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been extensively investigated for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its antimicrobial activity, where it has shown potent activity against various bacteria and fungi. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
4-chloro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-8-6-13(7-9-14)16(21)19-18-11-10-15(20)12-4-2-1-3-5-12/h1-11,18H,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFVGSZWIKRER-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)

![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014391.png)
![methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B5014421.png)



![tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)](/img/structure/B5014444.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5014451.png)